![molecular formula C20H24N2O6S B2967438 methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034405-54-2](/img/structure/B2967438.png)
methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
This compound is a carbamate derivative with a complex structure that includes a tetrahydronaphthalene ring and a sulfamoyl group. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydronaphthalene ring would contribute to the compound’s rigidity and could influence its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate and sulfamoyl groups could influence its solubility, while the tetrahydronaphthalene ring could influence its stability .Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
- Sigma Receptor Affinity and Selectivity : Research has shown that certain derivatives of 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl exhibit potent sigma(1) receptor binding. These compounds, due to their affinity and selectivity for sigma(1) receptors, could be useful tools in PET experiments and potentially in tumor research and therapy (Berardi et al., 2005).
- Antiproliferative Activity : Some of these compounds have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential application in cancer research (Berardi et al., 2005).
Metabolic Pathways of Carbamates
- Metabolism of Methylcarbamate Insecticides : Methylcarbamate insecticides, including carbaryl, undergo metabolic processes like hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of products like hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among others (Knaak Jb, 1971).
Synthesis and Structural Studies
- Synthesis of N-(Alk-1-en-1-yl)carbamates : The reaction of unsubstituted carbamates with tetrahydronaphthalen-2-one and chroman-2-one derivatives has been studied, leading to the formation of N-(Alk-1-en-1-yl)carbamates (Dupau et al., 2002).
- Crystal Structures : The molecular structures of derivatives containing 1,2,3,4-tetrahydronaphthalene moiety have been analyzed, contributing to the understanding of their stereochemistry and conformation (Kaiser et al., 2023).
Anticancer Activity
- Novel Ureas and Sulfamides Incorporating 1-Aminotetralins : Research into novel ureas and sulfamides derived from 1-aminotetralins has shown potential anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).
Miscellaneous Applications
- Nickel Catalyzed Cross-Coupling : The efficiency of different electrophiles, including carbamates, in nickel-catalyzed cross-coupling reactions has been evaluated, revealing insights into reaction conditions and mechanisms (Leowanawat et al., 2012).
Future Directions
properties
IUPAC Name |
methyl N-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-27-16-7-10-18-14(12-16)4-3-11-20(18,24)13-21-29(25,26)17-8-5-15(6-9-17)22-19(23)28-2/h5-10,12,21,24H,3-4,11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOZXLRZOKAOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate |
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